molecular formula C10H11ClOS B7939278 3-(3-Chlorophenyl)thiolan-3-ol

3-(3-Chlorophenyl)thiolan-3-ol

Cat. No.: B7939278
M. Wt: 214.71 g/mol
InChI Key: XGYNAQGZUIXHSK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)thiolan-3-ol is an organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds with a five-membered ring structure. The presence of a chlorine atom on the phenyl ring and a hydroxyl group on the thiolane ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)thiolan-3-ol typically involves the reaction of 3-chlorobenzaldehyde with thiolane-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiol group to the aldehyde. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylthiolane.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, alkyl groups, or halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as sodium amide (NaNH₂) or Grignard reagents (RMgX) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-chlorophenyl)thiolan-3-one or 3-(3-chlorophenyl)thiolan-3-carboxylic acid.

    Reduction: Formation of 3-phenylthiolan-3-ol.

    Substitution: Formation of various substituted thiolanes depending on the reagent used.

Scientific Research Applications

3-(3-Chlorophenyl)thiolan-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. Additionally, the presence of the chlorine atom and hydroxyl group allows for interactions with various biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)thiolan-3-ol: Similar structure but with the chlorine atom on the para position of the phenyl ring.

    3-(3-Bromophenyl)thiolan-3-ol: Similar structure but with a bromine atom instead of chlorine.

    3-(3-Chlorophenyl)thiolan-2-ol: Similar structure but with the hydroxyl group on the second position of the thiolane ring.

Uniqueness

3-(3-Chlorophenyl)thiolan-3-ol is unique due to the specific positioning of the chlorine atom and hydroxyl group, which can influence its reactivity and biological activity. The presence of the chlorine atom on the meta position of the phenyl ring can lead to different electronic and steric effects compared to other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-chlorophenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYNAQGZUIXHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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